1-(4-bromo-3-chlorophenyl)-N-methylmethanamine
Description
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 |
InChI Key |
GCDKDEHTKSTGIM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Bromo-3-chlorobenzaldehyde with Methylamine
The most direct and widely reported method for synthesizing 1-(4-bromo-3-chlorophenyl)-N-methylmethanamine is via reductive amination of 4-bromo-3-chlorobenzaldehyde using methylamine in the presence of a reducing agent.
-
- 4-Bromo-3-chlorobenzaldehyde is reacted with methylamine (2 M in tetrahydrofuran) and acetic acid in tetrahydrofuran solvent at room temperature.
- Sodium triacetoxyborohydride is added to effect reductive amination.
- The reaction mixture is stirred for approximately 4 hours at room temperature.
- After partial concentration, the mixture is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.
- The organic layers are washed, dried, and concentrated to yield the imine intermediate.
- This intermediate is further reduced with sodium borohydride in methanol at room temperature for 2 hours.
- Final workup involves extraction, drying, and evaporation to afford this compound as a yellow oil with high purity and yield (~99%).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Reductive amination | 4-Bromo-3-chlorobenzaldehyde, methylamine, sodium triacetoxyborohydride, acetic acid, THF | Room temperature, 4 h | ~99% |
| Reduction of imine | Sodium borohydride, methanol | Room temperature, 2 h | Quantitative |
- Spectroscopic Data:
- $$^{1}H$$ NMR (400 MHz, CDCl$$_3$$): 3.51 ppm (3H, doublet), aromatic protons between 7.44–8.19 ppm.
- Mass spectrometry (ESI) m/z: 225 [M+H]$$^+$$.
This method is documented in detail in a medicinal chemistry communication by the Royal Society of Chemistry and is considered the benchmark synthesis route.
Alternative Synthetic Routes
While reductive amination is the most straightforward, other synthetic routes involve multi-step transformations starting from substituted benzoic acids or benzyl halides.
-
- Reaction of 4-bromo-3-chlorobenzyl chloride with methylamine in an organic solvent such as dichloromethane or toluene under reflux can yield the target amine.
- Purification is typically done via recrystallization or column chromatography.
- Industrial scale-up may employ continuous flow reactors for better control and yield optimization.
Reaction Mechanism Insights
- The reductive amination proceeds via initial formation of an imine intermediate between 4-bromo-3-chlorobenzaldehyde and methylamine.
- Sodium triacetoxyborohydride selectively reduces the imine to the secondary amine without over-reduction.
- Subsequent reduction with sodium borohydride ensures complete conversion to the desired amine.
- The presence of acetic acid facilitates imine formation and stabilizes intermediates.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 4-Bromo-3-chlorobenzaldehyde | Methylamine, sodium triacetoxyborohydride, sodium borohydride, acetic acid | Room temperature, 4 h + 2 h | ~99 | High purity, widely used in research |
| Nucleophilic Substitution | 4-Bromo-3-chlorobenzyl chloride | Methylamine | Reflux in organic solvent | Moderate | Industrial scale methods available |
| Multi-step from benzoic acid | 4-Bromo-3-methylbenzoic acid | Various (chlorination, amidation) | Variable | Variable | Requires intermediate isolation |
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3-chlorophenyl)methylamine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
(4-bromo-3-chlorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of (4-bromo-3-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in halogen substitution, molecular properties, and reported activities:
Key Observations :
- The 4-Br/3-Cl combination may offer steric and electronic effects distinct from mono-halogenated analogs.
- Biological Activity: Fluorinated and chlorinated analogs are frequently used in antitubercular agents (e.g., compounds 22 and 28 in and ), suggesting that halogen choice impacts target binding. Nitro groups (e.g., 2-Cl-5-NO₂ analog in ) introduce polarity, altering solubility and interaction profiles.
Substituent Impact on Reactivity :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Calculated logP values (estimated via fragment-based methods):
- 4-Bromo-3-chloro analog: ~3.2 (higher than 4-Fluoro: ~1.8 and 4-Chloro: ~2.5).
- Solubility : Bromine/chlorine substitution reduces aqueous solubility compared to fluorine, necessitating formulation adjustments for in vivo studies.
- Metabolism : N-methylation likely reduces first-pass metabolism compared to primary amines, but bulky halogens may slow cytochrome P450 oxidation .
Biological Activity
1-(4-bromo-3-chlorophenyl)-N-methylmethanamine is an organic compound with the molecular formula CHBrClN. This compound features a complex aromatic structure characterized by a phenyl ring substituted with both bromine and chlorine atoms, along with a methylated amine group. Its unique structural properties contribute to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of halogen substituents (bromine and chlorine) enhances its binding affinity to specific receptors, which may lead to various pharmacological effects. These effects include:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens, including bacteria and fungi.
- Antimalarial Activity : Preliminary studies indicate that it may exhibit activity against Plasmodium falciparum, the causative agent of malaria, through mechanisms that disrupt the parasite's life cycle.
- Neuropharmacological Effects : Its structural similarity to other known neuroactive compounds suggests potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The unique combination of bromine and chlorine on the phenyl ring enhances the compound's reactivity and specificity towards biological targets compared to structurally similar compounds. This characteristic is crucial for developing new therapeutic agents.
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(3-chlorophenyl)-N-methylmethanamine | Contains only one halogen; simpler structure | Less complex interactions |
| 4-bromobenzylamine | Lacks chlorine; only bromine substituent | Different pharmacological profile |
| 2-bromophenyl-N-methylmethanamine | Bromine at a different position | Potentially different biological activity |
Antimalarial Activity
In a study evaluating the antimalarial potential of various compounds, this compound was screened alongside other candidates. The results indicated that this compound significantly inhibited the growth of Plasmodium falciparum in vitro, demonstrating its potential as a lead compound for further development in malaria treatment .
Antimicrobial Properties
Research on the antimicrobial properties of halogenated amines, including this compound, revealed promising results against Staphylococcus aureus and other bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial action .
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, often starting from commercially available precursors. A common synthetic route includes:
- Formation of the Phenyl Ring : Utilizing bromo and chloro-substituted aromatic compounds.
- Amine Functionalization : Introducing the N-methyl group through alkylation reactions.
This compound has applications in medicinal chemistry, particularly in developing new therapeutic agents targeting infectious diseases and neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
